molecular formula C18H18ClNO3 B2934727 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate CAS No. 1241998-34-4

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate

Cat. No.: B2934727
CAS No.: 1241998-34-4
M. Wt: 331.8
InChI Key: WMEQRNCSUNXKIT-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate is an organic compound with the molecular formula C18H18ClNO3 and a molecular weight of 331.8. This compound has generated significant interest in the scientific community due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 2-[(4-ethylbenzyl)amino]-2-oxoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate can be compared with other similar compounds, such as:

  • 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 2-chlorobenzoate
  • 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 3-chlorobenzoate

These compounds share similar structural features but differ in the position of the chlorine substituent on the benzoate ring, which can influence their chemical reactivity and biological activity. The unique positioning of the chlorine atom in this compound may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-2-13-3-5-14(6-4-13)11-20-17(21)12-23-18(22)15-7-9-16(19)10-8-15/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEQRNCSUNXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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